An In-Depth Technical Guide to 4-Naphthalen-1-yl-morpholine: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to 4-Naphthalen-1-yl-morpholine: Synthesis, Characterization, and Therapeutic Potential
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 4-Naphthalen-1-yl-morpholine, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical structure, molecular weight, a robust synthetic protocol, and methods for its thorough characterization. Furthermore, it explores the potential biological activities and applications of this molecule, drawing on the well-established pharmacological importance of its constituent naphthalene and morpholine scaffolds.
Core Molecular Attributes
4-Naphthalen-1-yl-morpholine is a tertiary amine featuring a morpholine ring directly attached to a naphthalene moiety at the 1-position. This structural arrangement confers a unique combination of properties, blending the lipophilicity and aromaticity of the naphthalene group with the advantageous physicochemical characteristics of the morpholine ring.
Chemical Structure
The chemical structure of 4-Naphthalen-1-yl-morpholine is depicted below:
Systematic IUPAC Name: 4-(Naphthalen-1-yl)morpholine
Physicochemical Properties
A summary of the key physicochemical properties of 4-Naphthalen-1-yl-morpholine is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO | PubChem CID 2760155[1] |
| Molecular Weight | 213.28 g/mol | PubChem CID 2760155[1] |
| Appearance | Predicted: Solid | - |
| LogP (predicted) | 2.8 | - |
| Hydrogen Bond Donors | 0 | - |
| Hydrogen Bond Acceptors | 2 | - |
Synthesis and Purification
The synthesis of N-aryl morpholines is a well-established transformation in organic chemistry, with the Buchwald-Hartwig amination being a state-of-the-art and highly versatile method for the formation of the C-N bond between an aryl halide and an amine.[2] This palladium-catalyzed cross-coupling reaction offers high yields and excellent functional group tolerance under relatively mild conditions.
Recommended Synthetic Protocol: Buchwald-Hartwig Amination
A robust and reproducible protocol for the synthesis of 4-Naphthalen-1-yl-morpholine involves the palladium-catalyzed coupling of 1-bromonaphthalene with morpholine.
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 1-Bromonaphthalene | 90-11-9 | 207.07 |
| Morpholine | 110-91-8 | 87.12 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | 476.67 |
| Sodium tert-butoxide (NaOt-Bu) | 865-48-5 | 96.10 |
| Toluene (anhydrous) | 108-88-3 | 92.14 |
Step-by-Step Methodology:
-
Reaction Setup: To a dry, oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Reagent Addition: Add anhydrous toluene to the flask, followed by 1-bromonaphthalene (1.0 equivalent) and morpholine (1.2 equivalents) via syringe.
-
Reaction Conditions: The reaction mixture is then heated to 80-100 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-Naphthalen-1-yl-morpholine as a pure solid.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of a palladium catalyst, specifically a Pd(0) source like Pd₂(dba)₃, is crucial for the catalytic cycle. The bulky and electron-rich phosphine ligand, XPhos, facilitates the oxidative addition of the aryl bromide and the subsequent reductive elimination to form the C-N bond, leading to higher yields and accommodating a broader range of substrates.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is essential for the deprotonation of the morpholine nitrogen, making it a more potent nucleophile for the coupling reaction.
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst, ensuring the efficiency of the reaction.
Spectroscopic and Chromatographic Characterization
A comprehensive characterization of the synthesized 4-Naphthalen-1-yl-morpholine is essential to confirm its identity and purity. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules.[2][3][4]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the naphthalene and morpholine protons. The aromatic protons of the naphthalene ring will appear in the downfield region (typically δ 7.0-8.5 ppm). The methylene protons of the morpholine ring adjacent to the oxygen will resonate at a lower field (δ ~3.8-4.0 ppm) compared to the methylene protons adjacent to the nitrogen (δ ~3.0-3.2 ppm) due to the deshielding effect of the oxygen atom.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the ten carbons of the naphthalene ring and the four carbons of the morpholine ring. The chemical shifts of the morpholine carbons will be in the range of δ 45-70 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion Peak: The mass spectrum should exhibit a molecular ion peak [M]⁺ at m/z = 213.28.
-
Fragmentation Pattern: Common fragmentation pathways for N-arylmorpholines involve cleavage of the morpholine ring. The loss of a C₂H₄O fragment is a characteristic fragmentation for morpholine derivatives.[5]
Infrared (IR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
-
Key Vibrational Bands: The IR spectrum is expected to show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, C=C stretching of the naphthalene ring, and C-N and C-O stretching of the morpholine ring.
Potential Applications in Drug Discovery and Development
The unique structural combination of a naphthalene ring and a morpholine moiety in 4-Naphthalen-1-yl-morpholine suggests a range of potential applications in drug discovery.
The Pharmacological Significance of the Constituent Scaffolds
-
Naphthalene Moiety: The naphthalene ring system is a well-known pharmacophore found in numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7] Its lipophilic nature can facilitate membrane permeability.
-
Morpholine Moiety: The morpholine ring is considered a "privileged scaffold" in medicinal chemistry. Its incorporation into drug candidates often improves their physicochemical properties, such as aqueous solubility and metabolic stability. The weakly basic nitrogen atom can be protonated at physiological pH, which can be advantageous for drug-receptor interactions and oral bioavailability.[8][9]
Potential Therapeutic Areas
Based on the known activities of related N-arylmorpholine and naphthalene derivatives, 4-Naphthalen-1-yl-morpholine could be a valuable lead compound for the development of novel therapeutics in the following areas:
-
Oncology: Many quinazoline derivatives bearing a morpholine substituent have shown potent anticancer activity.[10] Furthermore, some naphthalene derivatives have been investigated as anticancer agents.[11]
-
Neurodegenerative Diseases: The morpholine scaffold is recognized for its potential in developing therapeutics for central nervous system (CNS) disorders due to its ability to enhance blood-brain barrier permeability.[12]
-
Enzyme Inhibition: N-arylsulfonyl morpholines have been identified as γ-secretase inhibitors, a key target in Alzheimer's disease research.[1] The naphthalene ring in 4-Naphthalen-1-yl-morpholine could potentially interact with the active sites of various enzymes.
Future Research Directions
While the synthesis and characterization of 4-Naphthalen-1-yl-morpholine are based on well-established chemical principles, further experimental work is required to fully elucidate its therapeutic potential.
-
Comprehensive Biological Screening: A thorough in vitro and in vivo screening of 4-Naphthalen-1-yl-morpholine against a panel of cancer cell lines, enzymes, and receptors is warranted to identify its specific biological targets.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues with substitutions on the naphthalene ring would provide valuable insights into the structure-activity relationships and help in the optimization of lead compounds.
-
Signaling Pathway Analysis: Should biological activity be identified, further studies to delineate the specific signaling pathways modulated by 4-Naphthalen-1-yl-morpholine will be crucial for understanding its mechanism of action. For instance, if anticancer activity is observed, investigating its effect on cell cycle progression and apoptosis would be a logical next step.
Conclusion
4-Naphthalen-1-yl-morpholine represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is readily achievable through modern cross-coupling methodologies, and its structure can be unambiguously confirmed using standard analytical techniques. The convergence of the favorable pharmacological properties of the naphthalene and morpholine moieties makes this compound a compelling candidate for further investigation in various disease areas, particularly in oncology and neuropharmacology. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the therapeutic potential of this intriguing molecule.
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